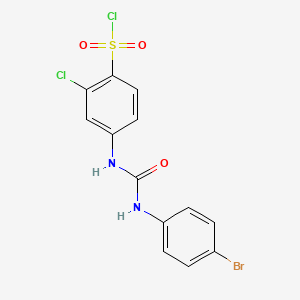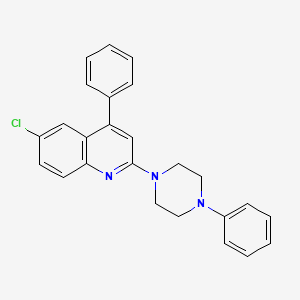
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C25H22ClN3. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline, often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline is characterized by a benzene ring fused with a pyridine moiety . This characteristic double-ring structure is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用
Acetylcholinesterase Inhibitors
The compound can be used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for this purpose . Among them, compound 6g exhibited potent inhibitory activity against AChE .
Drug Discovery
Quinoline, a vital scaffold for leads in drug discovery, plays a major role in the field of medicinal chemistry . As a derivative of quinoline, 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline could potentially be used in the development of new drugs .
Neurodegenerative Disease Research
Given its potential as an acetylcholinesterase inhibitor, this compound could be used in research into neurodegenerative diseases such as Alzheimer’s . It could help in understanding the role of acetylcholinesterase in these diseases and in developing potential treatments .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative, 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline could be used in various synthetic processes .
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline could be used in the development of new pharmaceuticals .
Chemical Properties Research
The compound could be used in research into its chemical properties, such as its melting point, boiling point, density, molecular formula, and molecular weight .
作用機序
The mechanism of action of quinoline derivatives is often related to their antimicrobial activity. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
将来の方向性
Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects is also a potential area of future research .
特性
IUPAC Name |
6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3/c26-20-11-12-24-23(17-20)22(19-7-3-1-4-8-19)18-25(27-24)29-15-13-28(14-16-29)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUXYIRQHODJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)
![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)





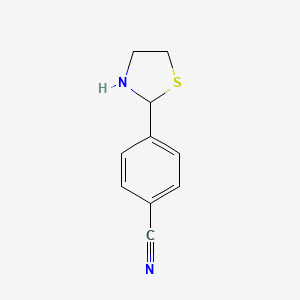
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)
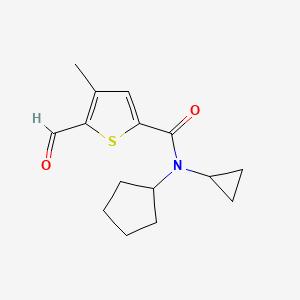
![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)
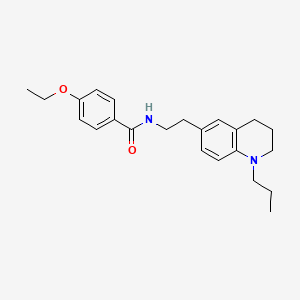
![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)
